3-nitro-5-(trifluoromethyl)benzohydrazide
Description
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O3/c9-8(10,11)5-1-4(7(15)13-12)2-6(3-5)14(16)17/h1-3H,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKMHWFQNXKKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Methyl 3-Nitro-5-(trifluoromethyl)benzoate
This intermediate is synthesized by esterification of 3-nitro-5-(trifluoromethyl)benzoic acid.
| Parameter | Details |
|---|---|
| Starting Material | 3-Nitro-5-(trifluoromethyl)benzoic acid (1.0 g, 4.52 mmol) |
| Solvent | Methanol (30 mL) |
| Catalyst | Sulfuric acid (catalytic amount, a drop) |
| Reaction Conditions | Reflux overnight |
| Work-up | Solvent evaporation, extraction with ethyl acetate and water, washing with 1N NaOH, drying |
| Yield | 95% (yellow solid) |
| Characterization (1H NMR) | δ 9.05 (s, 1H), 8.68 (s, 1H), 8.63 (s, 1H), 4.04 (s, 3H) |
Notes: The reaction involves acid-catalyzed esterification under reflux conditions. The high yield indicates efficient conversion with minimal side reactions.
Alternative Esterification Using Acetyl Chloride
An alternative method employs acetyl chloride to facilitate esterification in methanol.
| Parameter | Details |
|---|---|
| Starting Material | 3-Nitro-5-(trifluoromethyl)benzoic acid (25.00 g, 106.3 mmol) |
| Solvent | Methanol (500 mL) |
| Reagent | Acetyl chloride (22.00 g, 280.2 mmol), added dropwise at 0 °C |
| Reaction Conditions | Stirring at 0 °C for 20 min, then reflux for ~6.67 h |
| Work-up | Standard extraction and purification steps |
| Yield | 93% |
Notes: This method is suitable for larger scale synthesis and provides a comparable yield. The low temperature addition of acetyl chloride minimizes side reactions.
Conversion of Methyl Ester to Hydrazide
The methyl ester is converted to the hydrazide by hydrazinolysis, a standard method for hydrazide synthesis.
| Parameter | Details |
|---|---|
| Starting Material | Methyl 3-nitro-5-(trifluoromethyl)benzoate |
| Reagent | Hydrazine hydrate |
| Solvent | Boiling ethanol |
| Reaction Conditions | Reflux for several hours (typically 2-4 h) |
| Work-up | Cooling, filtration or extraction to isolate hydrazide |
| Yield | Typically near quantitative (close to 100%) |
Notes: This step is well-established in the synthesis of benzohydrazides and generally proceeds with high yield and purity.
Summary of Preparation Route
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Esterification | 3-Nitro-5-(trifluoromethyl)benzoic acid | Methanol, H2SO4, reflux overnight | Methyl 3-nitro-5-(trifluoromethyl)benzoate | 93–95 |
| 2 | Hydrazinolysis | Methyl ester from step 1 | Hydrazine hydrate, boiling ethanol | This compound | ~100 |
Additional Research Findings and Notes
- The esterification step is highly efficient and can be carried out using either sulfuric acid catalysis or acetyl chloride activation, with both methods yielding over 90% of the methyl ester intermediate.
- Hydrazinolysis is a robust and high-yielding reaction, widely used for converting esters to hydrazides, including trifluoromethyl-substituted aromatic esters.
- The presence of electron-withdrawing groups such as nitro and trifluoromethyl can influence reaction rates and conditions, but the described methods have been optimized to accommodate these substituents.
- Purification typically involves standard organic extraction and drying procedures, with the final product isolated as a solid suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxides.
-
Reduction: : Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions .
-
Substitution: : The trifluoromethyl and nitro groups can be involved in electrophilic and nucleophilic substitution reactions, respectively .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Amino derivatives and further substituted products.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
3-Nitro-5-(trifluoromethyl)benzohydrazide serves as a versatile building block in organic synthesis, particularly for:
- Oxidation Reactions : It can be oxidized to form various oxygenated derivatives.
- Reduction Reactions : The compound can undergo reduction to yield amino derivatives.
- Substitution Reactions : It participates in substitution reactions to produce various substituted benzoic acid derivatives depending on the reagents used.
Biology
Research indicates potential biological activities of this compound, including:
- Antimicrobial Properties : Studies have shown that it exhibits significant antibacterial activity against various strains.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .
Medicine
In the medical field, ongoing research focuses on:
- Drug Development : The compound is being explored for its ability to target specific enzymes and receptors, particularly in the context of enzyme inhibition relevant to neurodegenerative diseases .
- Cholinesterase Inhibition : Hydrazones derived from this compound have been studied for dual inhibition of acetylcholinesterase and butyrylcholinesterase, indicating potential as therapeutic agents in treating conditions like Alzheimer's disease .
Industry
The compound finds applications in:
- Agrochemicals Production : It is used in the synthesis of various agrochemical products.
- Dyes and Specialty Chemicals : Its unique chemical properties make it suitable for producing dyes with specific characteristics.
Data Tables
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Forms various derivatives through oxidation/reduction |
| Biology | Antimicrobial and anticancer properties | Significant activity against bacterial strains |
| Medicine | Drug development targeting enzymes | Potential cholinesterase inhibitors with low cytotoxicity |
| Industry | Agrochemicals and dyes production | Valuable in creating specialty chemicals |
Case Studies
-
Anticancer Activity Study :
A study evaluated the effect of this compound on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent. -
Cholinesterase Inhibition Research :
Research on hydrazones derived from this compound showed promising results as inhibitors of cholinesterase enzymes, with IC50 values indicating effective inhibition without significant cytotoxicity to eukaryotic cells . -
Synthesis of Agrochemicals :
A project focused on synthesizing novel agrochemicals using this compound as a precursor demonstrated enhanced efficacy in pest control compared to traditional agents.
Mechanism of Action
The mechanism of action of 3-nitro-5-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups enhance its reactivity, allowing it to interact with enzymes and receptors. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituent Positions
- Biological Activity: Exhibits dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values of 46.8–137.7 µM (AChE) and 19.1–881.1 µM (BuChE) .
3,5-Bis(trifluoromethyl)benzohydrazide
- Structure : CF₃ groups at both 3- and 5-positions.
- Properties : Increased lipophilicity and steric bulk compared to 3-nitro-5-CF₃ derivatives. Used in metal complexes for antituberculosis and anti-inflammatory studies .
- Key Difference : The replacement of the nitro group with a second CF₃ reduces hydrogen-bonding capacity but enhances metabolic stability.
Analogues with Nitro and CF₃ Groups in Different Configurations
- N′-[(5-Nitro-1-(4-(trifluoromethyl)benzyl)-1H-pyrrol-2-yl)methylene]benzohydrazide Derivatives Structure: Nitro group on a pyrrole ring, CF₃ on a benzyl substituent. Biological Activity: Demonstrated potent antitumor activity (IC₅₀ = 0.80–5.18 µM) against nasopharyngeal carcinoma cell lines, superior to the parent compound nifuroxazide . Key Difference: The nitro group's placement on a heterocyclic ring rather than the benzene core alters electronic distribution and binding modes.
Substituent Impact on Enzyme Inhibition
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The CF₃ group impedes oxidative metabolism, while the nitro group may introduce susceptibility to nitroreductases .
Research Findings and Structure-Activity Relationships (SAR)
- Electron-Withdrawing Effects : Nitro and CF₃ groups synergistically enhance electrophilicity, improving interactions with enzyme active sites (e.g., cholinesterases) .
- Substituent Position :
- Alkyl Chain Modifications : N-Alkyl derivatives of 4-CF₃ benzohydrazide show chain length-dependent activity, with C13–C15 chains being optimal for AChE inhibition .
Biological Activity
3-Nitro-5-(trifluoromethyl)benzohydrazide is a compound of significant interest in various fields of biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₈F₃N₃O₂. The presence of both nitro and trifluoromethyl groups enhances its reactivity and biological activity. These structural components contribute to its interactions with various biological targets, making it a valuable compound in drug development and research.
The mechanism of action for this compound involves several biochemical pathways:
- Enzyme Interaction : The nitro and trifluoromethyl groups facilitate interactions with enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic processes within cells.
- Hydrogen Bonding : The hydrazide functional group can form hydrogen bonds, allowing the compound to interact with various biomolecules, including proteins and nucleic acids.
- Metal Ion Coordination : The compound may coordinate with metal ions, influencing enzymatic functions and signaling pathways within cells.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens. In studies assessing its efficacy:
- Trypanosoma cruzi Inhibition : This compound was screened for its ability to inhibit Trypanosoma cruzi, the causative agent of Chagas disease. It showed promising results with a significant reduction in parasite growth at specific concentrations .
- Antibacterial Properties : Research indicates that derivatives of this compound exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics .
Anticancer Potential
Recent studies suggest that this compound may possess anticancer properties:
- Cytotoxicity Studies : In vitro assays have shown that the compound can induce cytotoxic effects in various cancer cell lines, including those derived from pancreatic and gastric cancers. The cytotoxicity was measured using assays such as MTT and Alamar Blue, indicating potential for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Nitrobenzoic Acid | Lacks trifluoromethyl group | Limited antimicrobial activity |
| 5-Trifluoromethyl-Benzoic Acid | Contains trifluoromethyl group | Moderate antibacterial properties |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Structural precursor for antitubercular agents | Promising antitubercular activity |
This table highlights how the addition of specific functional groups can significantly alter the biological activity of similar compounds.
Case Studies and Research Findings
- Inhibition of Trypanosoma cruzi : A study optimized a high-throughput screening method where this compound was tested against T. cruzi. The results indicated effective inhibition at concentrations that did not exhibit significant cytotoxicity to host cells .
- Antimicrobial Screening : Various derivatives were synthesized from this compound and evaluated for their antimicrobial properties against common pathogens, demonstrating varying degrees of effectiveness, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity Assessment : Research involving multiple cancer cell lines showed that treatment with this compound resulted in reduced cell viability, suggesting potential for use in cancer therapy .
Q & A
Q. What are the established synthetic routes for preparing 3-nitro-5-(trifluoromethyl)benzohydrazide, and what analytical techniques confirm its purity and structure?
Methodological Answer: The synthesis typically involves condensation reactions. For example, fluorinated benzohydrazides are synthesized by reacting 3-nitro-5-(trifluoromethyl)benzoic acid derivatives with hydrazine under reflux in methanol, often with a catalytic amount of sulfuric acid (H₂SO₄) . Key steps include:
- Ester to Hydrazide Conversion : Methyl esters (e.g., methyl 3-nitro-5-(trifluoromethyl)benzoate) are treated with hydrazine hydrate to yield the hydrazide .
- Condensation with Aldehydes/Ketones : The hydrazide reacts with substituted aldehydes (e.g., 4-chlorobenzaldehyde) to form hydrazone derivatives .
Q. Analytical Validation :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., characteristic peaks for –NH–NH₂ and CF₃ groups) .
- HPLC : Purity assessment (e.g., retention time ~3.25 min under specific conditions) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak) .
Q. Example Synthesis Table :
| Starting Material | Reaction Conditions | Key Product | Yield (%) |
|---|---|---|---|
| Methyl 3-nitro-5-(trifluoromethyl)benzoate | Hydrazine hydrate, methanol, H₂SO₄, reflux | This compound | ~76% |
Q. How can researchers characterize the electronic and steric effects of the nitro and trifluoromethyl groups on the benzohydrazide core?
Methodological Answer :
- Spectroscopic Analysis :
- Computational Studies :
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to evaluate steric/electronic interactions .
Advanced Research Questions
Q. What methodologies are employed to study the coordination chemistry of this compound with transition metals, and how does this affect its biological activity?
Methodological Answer :
- Synthesis of Metal Complexes : React this compound with transition metal salts (e.g., Co(II), Cu(II)) in ethanol/water mixtures. Characterize via:
- Biological Impact : Metal complexes often show enhanced antitubercular or antimicrobial activity compared to free ligands, attributed to improved membrane permeability .
Q. How can molecular docking and dynamics simulations be optimized to predict binding interactions with targets like cholinesterases?
Methodological Answer :
Q. Example Docking Protocol :
Prepare ligand and protein files (PDB format).
Q. What strategies resolve contradictions in biological activity data between in vitro assays and in silico predictions?
Methodological Answer :
Q. How do structural modifications at the hydrazide moiety influence pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
